N-(2-benzoyl-4-chlorophenyl)-4-(ethylsulfonyl)benzamide
Description
N-(2-benzoyl-4-chlorophenyl)-4-(ethylsulfonyl)benzamide is a benzamide derivative featuring a 2-benzoyl-4-chlorophenyl group attached to the amide nitrogen and a 4-(ethylsulfonyl) substituent on the benzamide ring. The benzoyl group (C₆H₅CO-) at the 2-position and the chloro substituent at the 4-position introduce steric bulk and electron-withdrawing effects, while the ethylsulfonyl group (-SO₂C₂H₅) at the para position of the benzamide core may influence solubility, metabolic stability, and receptor binding.
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-4-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO4S/c1-2-29(27,28)18-11-8-16(9-12-18)22(26)24-20-13-10-17(23)14-19(20)21(25)15-6-4-3-5-7-15/h3-14H,2H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIWZOJENGYVTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-chlorophenyl)-4-(ethylsulfonyl)benzamide typically involves a multi-step process. One common method includes the acylation of 2-amino-4-chlorobenzophenone with 4-(ethylsulfonyl)benzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-chlorophenyl)-4-(ethylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or sulfonamides.
Scientific Research Applications
Research indicates that compounds with similar structures exhibit diverse biological activities. N-(2-benzoyl-4-chlorophenyl)-4-(ethylsulfonyl)benzamide has shown promise in several areas:
1. Antimicrobial Activity
- The compound exhibits significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. Its sulfonyl group enhances binding affinity to bacterial enzymes, disrupting cell wall synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Mycobacterium tuberculosis | 32 µg/mL |
2. Neuroprotective Effects
- The compound inhibits acetylcholinesterase (AChE), enhancing cholinergic signaling, which may benefit conditions like Alzheimer's disease. Its IC50 value for AChE inhibition is approximately 2.7 µM.
3. Anti-inflammatory Properties
- Inhibition of cyclooxygenase (COX) enzymes reduces the production of pro-inflammatory mediators, suggesting potential use in treating inflammatory diseases.
Synthesis and Mechanism of Action
The synthesis of this compound can be achieved through various methods involving the reaction of benzoyl chloride with 4-chlorophenyl amine and ethylsulfonyl chloride under controlled conditions. The compound's mechanism of action primarily involves enzyme inhibition, which is crucial for its therapeutic effects.
Case Studies
Case Study 1: Antibacterial Efficacy
A study by Desai et al. (2016) demonstrated that derivatives similar to this compound exhibited a fourfold increase in potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics like vancomycin.
Case Study 2: Neuroprotective Activity
In vitro studies highlighted the compound's ability to induce apoptosis in cancer cell lines, showing a significant increase in annexin V-FITC positive cells, indicating its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-4-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Halogen-Substituted Benzamides
Several halogenated benzamides in the evidence share structural motifs with the target compound:
- N-(2-nitrophenyl)-4-bromo-benzamide (I) (): This compound features a 4-bromo substituent and a 2-nitrophenyl group. Crystallographic studies show two molecules per asymmetric unit, suggesting unique packing interactions that may differ from the target compound’s ethylsulfonyl group .
Key Structural Differences:
| Feature | Target Compound | N-(2-nitrophenyl)-4-bromo-benzamide | N-(3-chloro-4-fluorophenyl)-... |
|---|---|---|---|
| Amide Substituent | 2-benzoyl-4-chlorophenyl | 2-nitrophenyl | 3-chloro-4-fluorophenyl |
| Benzamide Substituent | 4-(ethylsulfonyl) | 4-bromo | 4-(imidazol-1-yl) |
| Electronic Effects | Moderate EWG (benzoyl, Cl) | Strong EWG (NO₂, Br) | Moderate EWG (Cl, F) + H-bond |
Sulfonyl/Sulfamoyl-Containing Benzamides
Compounds with sulfonyl or sulfamoyl groups highlight the role of sulfur-containing substituents:
- Compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide) (): This aminothiazole derivative contains a dimethylsulfamoyl group (-SO₂N(CH₃)₂), which is bulkier than the ethylsulfonyl group in the target compound. It prolonged NF-κB signaling in reporter cells, suggesting sulfonyl groups enhance interaction with signaling proteins. The ethylsulfonyl group may offer a balance between solubility and steric hindrance .
- 4-(1H-imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide (): The thiazolylsulfamoyl group (-SO₂NH-thiazole) contributes to antibacterial activity. Ethylsulfonyl, being less polar, might reduce water solubility compared to sulfamoyl derivatives but improve membrane permeability .
Activity Comparison:
Pharmacological and Toxicological Profiles
While the target compound’s specific data is unavailable, comparisons can be drawn from related molecules:
- HPAPB (N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide) (): An HDAC inhibitor with an LD₅₀ of 1.29 g/kg in mice, significantly less toxic than SAHA (LD₅₀ = 0.77 g/kg). The hydroxamic acid group in HPAPB is critical for HDAC binding, whereas the target compound’s ethylsulfonyl group may favor different targets, such as kinases or inflammatory pathways .
- Imidazole Derivatives (): Compounds with imidazole substitutions showed IC₅₀ values <200 μM against cancer cells.
Biological Activity
N-(2-benzoyl-4-chlorophenyl)-4-(ethylsulfonyl)benzamide is a synthetic compound that belongs to the class of benzamides. Its unique structure, which incorporates both benzamide and sulfonamide functionalities, suggests potential applications in medicinal chemistry, particularly in targeting specific biological pathways. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibition properties.
Chemical Structure and Properties
- Molecular Formula : CHClNOS
- Molecular Weight : Approximately 351.88 g/mol
The compound features a benzoyl group, a chlorophenyl moiety, and an ethylsulfonyl substituent. This combination may enhance its biological activity compared to simpler derivatives.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities:
- Anticancer Activity : Several studies have investigated the anticancer properties of benzamide derivatives. For instance, compounds structurally related to this compound have shown significant anti-proliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7) and colon carcinoma (HCT-15).
- Antimicrobial Activity : The compound's sulfonamide component suggests potential antibacterial properties. Similar compounds have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae.
- Enzyme Inhibition : The compound may serve as an inhibitor for specific enzymes such as carbonic anhydrases (CA IX and CA II), which are implicated in cancer progression and bacterial growth.
Anticancer Activity
A study evaluated the anti-proliferative effects of derivatives against MDA-MB-231 and MCF-7 cell lines. Compounds exhibited IC values ranging from 1.52 to 6.31 μM, with selectivity indices indicating significant potency against cancer cells compared to normal cells .
| Compound | Cell Line | IC (μM) | Selectivity Index |
|---|---|---|---|
| 4e | MDA-MB-231 | 2.50 | 5.5 |
| 4g | MCF-7 | 3.10 | 6.0 |
Additionally, compound 4e demonstrated the ability to induce apoptosis in MDA-MB-231 cells, evidenced by a significant increase in annexin V-FITC positive cells .
Antimicrobial Activity
Research on sulfonamide derivatives has shown promising antibacterial activity. For instance, compounds similar to this compound exhibited inhibition rates of over 80% against S. aureus at concentrations around 50 μg/mL .
| Compound | Bacterial Strain | Inhibition Rate (%) |
|---|---|---|
| 4e | S. aureus | 80.69 |
| 4g | K. pneumonia | 79.46 |
Enzyme Inhibition
The compound's potential as a carbonic anhydrase inhibitor has been explored with promising results. Compounds similar to this compound showed IC values ranging from 10.93 to 25.06 nM for CA IX, indicating strong selectivity over CA II .
Case Studies
- Case Study on Anticancer Properties : A multicenter study screened a library of compounds for their efficacy against multicellular spheroids representing solid tumors. This compound was identified as a lead compound due to its potent inhibitory effects on tumor growth in vitro .
- Case Study on Antimicrobial Efficacy : A comparative study evaluated the antibacterial activity of various benzamide derivatives against clinical isolates of bacteria, highlighting the effectiveness of this compound in inhibiting biofilm formation .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-(2-benzoyl-4-chlorophenyl)-4-(ethylsulfonyl)benzamide, and what are the key optimization parameters?
The synthesis typically involves multi-step reactions, starting with the coupling of 2-benzoyl-4-chloroaniline with 4-(ethylsulfonyl)benzoyl chloride under anhydrous conditions. Critical parameters include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency .
- Catalysts : Triethylamine or pyridine is used to neutralize HCl byproducts during amide bond formation .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity .
Q. How is the crystal structure of this compound elucidated using X-ray diffraction, and which software tools are critical for refinement?
Single-crystal X-ray diffraction (SCXRD) is performed to determine bond lengths, angles, and intermolecular interactions. Key steps include:
- Data collection : Monochromatic radiation (e.g., Mo-Kα) at low temperatures (e.g., 100 K) to minimize thermal motion .
- Refinement : SHELX software (e.g., SHELXL) refines structural parameters using least-squares minimization, achieving R-factors < 0.05 for high accuracy .
Q. What spectroscopic techniques (e.g., NMR, FTIR, MS) are essential for characterizing this compound, and what are the expected spectral signatures?
- NMR : H NMR shows aromatic protons (δ 7.2–8.1 ppm) and ethylsulfonyl methyl/methylene groups (δ 1.3–3.5 ppm). C NMR confirms carbonyl (C=O, δ ~165 ppm) and sulfonyl (SO, δ ~55 ppm) moieties .
- FTIR : Strong bands at ~1700 cm (amide C=O) and ~1350/1150 cm (sulfonyl S=O) .
- MS : High-resolution ESI-MS provides the molecular ion peak [M+H] matching the exact mass .
Advanced Research Questions
Q. What computational strategies (e.g., Glide docking) are used to predict the compound's interaction with biological targets, and how is docking accuracy validated?
- Docking workflow : Glide performs a systematic search of ligand conformations, followed by OPLS-AA force field optimization. The top poses are validated via:
- RMSD analysis : Comparing docked vs. crystallographic ligand poses (target: <2 Å deviation) .
- Binding energy scoring : Empirical terms (e.g., hydrogen bonding, hydrophobic complementarity) prioritize plausible interactions .
Q. How can researchers resolve discrepancies between spectroscopic data (e.g., NMR, IR) and crystallographic findings during structural characterization?
- Cross-validation : Compare NMR-derived torsion angles with X-ray data to identify conformational flexibility .
- Dynamic NMR : Variable-temperature studies detect rotational barriers in sulfonyl or benzoyl groups causing spectral splitting .
- DFT calculations : Simulate NMR/IR spectra from crystallographic coordinates to reconcile experimental vs. theoretical results .
Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound, particularly regarding the ethylsulfonyl and benzoyl substituents?
- Steric effects : The ethylsulfonyl group may hinder target binding; substituent truncation (e.g., methylsulfonyl) can test this hypothesis .
- Electron-withdrawing effects : The 4-chlorophenyl benzoyl moiety influences electron density; Hammett constants (σ) predict reactivity in inhibition assays .
- Biological assays : Competitive binding studies (e.g., fluorescence polarization) quantify affinity changes upon structural modifications .
Q. In kinetic studies of this compound's reactivity, what experimental designs are employed to account for competing reaction pathways?
- Quenching experiments : Halt reactions at timed intervals to isolate intermediates (e.g., via LC-MS) .
- Isotopic labeling : O-tracing in sulfonyl groups identifies hydrolysis vs. nucleophilic substitution pathways .
- Temperature gradients : Arrhenius plots differentiate activation energies for parallel reactions .
Q. How do researchers design inhibition assays to evaluate this compound's potential as a biochemical probe, considering factors like selectivity and off-target effects?
- Target profiling : Broad-panel kinase or GPCR assays identify off-target binding .
- Cellular assays : Dose-response curves (IC) in mutant vs. wild-type cell lines confirm target specificity .
- Counter-screening : Use structurally analogous inactive compounds (e.g., sulfone-free analogs) as negative controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
